6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline synthesis and characterization
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)indoline synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
Introduction: A Versatile Building Block for Modern Chemistry
In the landscape of pharmaceutical and materials science research, the ability to efficiently construct complex molecular architectures is paramount. Indoline scaffolds are prevalent in a multitude of biologically active compounds, making them a high-priority target for synthetic chemists. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline emerges as a particularly valuable synthetic intermediate. This molecule incorporates the indoline core with a pinacol boronate ester, a functional group renowned for its stability, ease of handling, and remarkable versatility in carbon-carbon bond formation.
The primary utility of this compound lies in its role as a coupling partner in the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] This palladium-catalyzed cross-coupling allows for the precise and efficient linkage of the indoline's C6 position to a wide array of aryl, heteroaryl, or vinyl groups, providing a powerful tool for library synthesis and the development of novel chemical entities. This guide offers a detailed exploration of the synthesis, characterization, and application of this key building block, grounded in established chemical principles and practices.
Part 1: Synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indoline
The most common and reliable method for synthesizing the title compound is through a palladium-catalyzed Miyaura borylation reaction. This strategy involves the cross-coupling of a halogenated indoline precursor with a diboron reagent.
Rationale and Mechanistic Considerations
The synthesis hinges on the creation of a carbon-boron bond at the C6 position of the indoline ring. The choice of 6-bromoindoline as the starting material is strategic; the carbon-bromine bond is sufficiently reactive to undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
The key steps in the Miyaura borylation are:
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Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromide bond of 6-bromoindoline, forming a Pd(II) complex.
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Transmetalation : A boryl group from bis(pinacolato)diboron (B₂pin₂) is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, typically a carboxylate salt like potassium acetate (KOAc), which activates the diboron reagent.[3]
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Reductive Elimination : The final step involves the formation of the C-B bond, yielding the desired 6-borylated indoline product and regenerating the Pd(0) catalyst, allowing the cycle to continue.
The use of bis(pinacolato)diboron is advantageous due to its stability to air and moisture, ease of handling, and the high stability of the resulting pinacol boronate ester product.[4]
Caption: Synthetic workflow for Miyaura borylation.
Detailed Experimental Protocol
Materials:
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6-Bromoindoline
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂)
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Potassium Acetate (KOAc), anhydrous
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1,4-Dioxane, anhydrous
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Ethyl Acetate (EtOAc)
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Brine (saturated NaCl solution)
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Magnesium Sulfate (MgSO₄), anhydrous
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Silica Gel for column chromatography
Procedure:
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Reaction Setup : To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoindoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
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Inert Atmosphere : Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen.
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Reagent Addition : Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the flask, followed by anhydrous 1,4-dioxane.
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Reaction : Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.
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Workup : After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
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Extraction : Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
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Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification : Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline as a solid.[5]
Part 2: Characterization and Data Analysis
Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and analytical techniques provides a comprehensive profile of the molecule.
Spectroscopic and Analytical Data
The following tables summarize the expected data from standard characterization techniques.
Table 1: Physical and Mass Spectrometry Data
| Property | Value |
| Molecular Formula | C₁₄H₂₀BNO₂[5] |
| Molecular Weight | 245.13 g/mol [5] |
| Appearance | White to off-white solid[5] |
| Mass Spec (ESI-MS) | m/z 246.1 [M+H]⁺ |
Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.25 | s | 1H | H-7 (aromatic) |
| ~7.15 | d | 1H | H-5 (aromatic) |
| ~6.80 | d | 1H | H-4 (aromatic) |
| ~3.80 | br s | 1H | N-H |
| ~3.60 | t | 2H | CH₂ -N |
| ~3.05 | t | 2H | Ar-CH₂ |
| 1.32 | s | 12H | 4 x CH₃ (pinacol) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.0 | C-7a |
| ~140.0 | C-3a |
| ~128.0 | C-5 |
| ~125.0 | C-7 |
| ~115.0 | C-4 |
| ~83.5 | C(CH₃)₂ (pinacol) |
| ~50.0 | C-2 |
| ~30.0 | C-3 |
| ~25.0 | CH₃ (pinacol) |
| Note | The carbon attached to boron (C-6) may not be observed or may be very broad due to quadrupolar relaxation. |
Interpretation of Results
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¹H NMR : The proton NMR spectrum is highly diagnostic. The appearance of a sharp singlet at ~1.32 ppm integrating to 12 protons is a definitive indicator of the pinacol group. The aromatic region will show signals corresponding to the three protons on the indoline's benzene ring, with splitting patterns consistent with their positions. The two triplets for the aliphatic protons of the indoline ring confirm the core structure.
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¹³C NMR : The carbon spectrum will show the expected number of signals for the aromatic and aliphatic carbons. The signal at ~83.5 ppm is characteristic of the quaternary carbons of the pinacol ester.
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Mass Spectrometry : High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the observed mass matching the calculated mass for C₁₄H₂₀BNO₂ within a narrow tolerance (e.g., < 5 ppm).
Part 3: Applications in Suzuki-Miyaura Cross-Coupling
The primary value of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is its application as a robust partner in Suzuki-Miyaura cross-coupling reactions.[6] This reaction enables the formation of a C-C bond between the indoline C6 position and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.
Caption: Suzuki-Miyaura coupling application.
This reaction is a cornerstone of modern medicinal chemistry. It allows drug development professionals to rapidly synthesize a diverse array of analogues by varying the coupling partner (Ar-X). This modularity accelerates the structure-activity relationship (SAR) studies necessary to optimize drug candidates for potency, selectivity, and pharmacokinetic properties. The mild reaction conditions and high functional group tolerance of the Suzuki coupling further enhance its utility in complex molecule synthesis.[2][6]
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